molecular formula C9H5ClFNO B1487310 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde CAS No. 2304853-30-1

7-Chloro-6-fluoro-1H-indole-2-carbaldehyde

Cat. No.: B1487310
CAS No.: 2304853-30-1
M. Wt: 197.59 g/mol
InChI Key: WFHAOUCMCJHEPO-UHFFFAOYSA-N
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Description

“7-Chloro-6-fluoro-1H-indole-2-carbaldehyde” is a chemical compound. It is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound has a chlorine atom at the 7th position and a fluorine atom at the 6th position of the indole ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring with a chlorine atom at the 7th position and a fluorine atom at the 6th position. The presence of these halogen atoms can significantly influence the chemical properties of the compound .

Scientific Research Applications

Synthesis of β-lactams and Chromenoazetidinones

7-Chloro-6-fluoro-1H-indole-2-carbaldehyde derivatives are utilized in the synthesis of various β-lactams and chromenoazetidinones. These derivatives undergo acid-catalyzed ring closures and transformations, yielding diverse compounds with potential pharmaceutical applications. The reactions are influenced by the choice of Lewis or Bronsted acids and solvents, leading to the formation of different types of products (Bertha et al., 1998).

Enantioselective Synthesis of Annulated Indoles

The compound is a key precursor in the enantioselective synthesis of 1,7-annulated indoles. Aminocatalyzed cascade reactions utilizing iminium-enamine activation allow the formation of these structures with high yields and enantioselectivity. These annulated indoles possess fluorescence properties and a variety of functional groups, offering a rich chemistry for further transformations (Giardinetti et al., 2015).

Synthesis of Indoloquinones

This compound derivatives are involved in the Dakin oxidation process, leading to the synthesis of indoloquinones. These compounds are valuable for their potential applications in various fields, including medicinal chemistry. The starting materials and reaction conditions can be varied to achieve structural diversity (Alamgir et al., 2008).

Formation of Furanoindoles

The compound is used for the synthesis of furano[2,3-g]indoles. This process involves alkylation and cyclization steps, starting from derivatives like 3-(4-Chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehyde. The resultant furanoindoles can undergo further transformations, expanding the scope of their application (Pchalek & Kumar, 2021).

Properties

IUPAC Name

7-chloro-6-fluoro-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-8-7(11)2-1-5-3-6(4-13)12-9(5)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHAOUCMCJHEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(N2)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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